
1-Aminonaphthalene-7-acetonitrile
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Overview
Description
1-Aminonaphthalene-7-acetonitrile is an organic compound with the molecular formula C12H10N2. It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and an acetonitrile group at the seventh position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-7-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with acetonitrile in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may involve the use of a solvent such as dimethylformamide (DMF) or acetonitrile itself .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-7-acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
- Oxidation products include nitro and nitroso derivatives.
- Reduction products include primary amines.
- Substitution reactions yield various substituted naphthalene derivatives .
Scientific Research Applications
Chemical Properties and Reactions
1-Aminonaphthalene-7-acetonitrile possesses both an amino group and a nitrile group, allowing it to participate in a variety of chemical reactions. The compound can undergo:
- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction : The nitrile group can be reduced to yield primary amines.
- Substitution : Electrophilic substitution reactions can occur at the naphthalene ring, making it a useful building block in organic synthesis.
Common Reagents and Conditions
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Potassium permanganate, chromium trioxide | Nitro and nitroso derivatives |
Reduction | Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄) | Primary amines |
Substitution | Halogens, sulfonyl chlorides | Substituted naphthalene derivatives |
Organic Synthesis
This compound is widely used as a building block in the synthesis of more complex organic molecules. Its dual functionality allows chemists to create diverse compounds through various synthetic pathways.
Research has indicated potential biological activities associated with this compound. It has been investigated for its interactions with biomolecules, suggesting possible therapeutic applications. For instance, the mechanism of action involves hydrogen bonding with biological targets and participation in nucleophilic addition reactions, which could influence cellular pathways and enzyme activities.
Pharmaceutical Development
The compound is being explored for its role in drug development. It serves as a precursor for synthesizing pharmaceutical compounds, including potential anti-cancer agents. Its unique structure allows for modifications that may enhance therapeutic efficacy.
A study evaluated the interaction of this compound with various biomolecules to assess its biological activity. The results indicated that the compound could form stable complexes with proteins, potentially influencing enzymatic functions.
Case Study 2: Synthesis of Agomelatine
Recent research highlighted the use of this compound in the industrial synthesis of agomelatine, an antidepressant medication. The synthesis process involves several steps that utilize this compound as a key intermediate, showcasing its importance in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-7-acetonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and enzyme activities, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-Naphthylamine: Similar structure but lacks the acetonitrile group.
2-Naphthylamine: Amino group at the second position instead of the first.
1-Aminonaphthalene-4-sulfonic acid: Contains a sulfonic acid group instead of a nitrile group
Uniqueness: 1-Aminonaphthalene-7-acetonitrile is unique due to the presence of both an amino and a nitrile group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
1-Aminonaphthalene-7-acetonitrile (C₁₂H₁₀N₂) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by research findings and data tables.
Chemical Structure and Synthesis
This compound is characterized by an amino group at the first position and an acetonitrile group at the seventh position of the naphthalene ring. The compound can be synthesized through several methods, with one common approach involving the reaction of 1-naphthylamine with acetonitrile in the presence of a catalyst such as dimethylformamide (DMF) at elevated temperatures.
The biological activity of this compound is largely attributed to its structural features:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing enzyme activity and cellular pathways.
- Nucleophilic Addition : The nitrile group can participate in nucleophilic addition reactions, potentially interacting with biomolecules such as proteins and nucleic acids.
Biological Applications
Research has indicated several potential applications for this compound:
Anticancer Properties
Research into related naphthalene derivatives has highlighted their potential as anticancer agents. For instance, some compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Investigating this compound in this context could reveal similar properties .
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, its interaction with cytochrome P450 enzymes could affect drug metabolism and detoxification processes .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Potential against Gram-positive bacteria | |
Anticancer | Inhibition of cancer cell growth in vitro | |
Enzyme inhibition | Interaction with metabolic enzymes |
Case Study: Anticancer Activity
In a study examining the anticancer properties of related naphthalene derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(8-aminonaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-6-9-4-5-10-2-1-3-12(14)11(10)8-9/h1-5,8H,6,14H2 |
InChI Key |
OMBWISXVCXVQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC#N)C(=C1)N |
Origin of Product |
United States |
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